molecular formula C7H9NO2 B14706796 N,N-dimethylfuran-3-carboxamide CAS No. 14757-80-3

N,N-dimethylfuran-3-carboxamide

Cat. No.: B14706796
CAS No.: 14757-80-3
M. Wt: 139.15 g/mol
InChI Key: GLKZDYDVSBCMAA-UHFFFAOYSA-N
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Description

N,N-dimethylfuran-3-carboxamide: is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with a carboxamide group at the 3-position and two methyl groups attached to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Carboxylic Acids: One common method involves the conversion of carboxylic acids to N,N-dimethylamides using N,N-dimethylacetamide as a dimethylamine source.

    From Acid Chlorides: Another method involves the reaction of acid chlorides with N,N-dimethylamines in the presence of activating agents.

Industrial Production Methods: The industrial production of N,N-dimethylfuran-3-carboxamide often employs the above-mentioned methods, with a focus on optimizing yields and minimizing environmental impact. The use of environmentally benign solvents and reagents is a key consideration in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethylfuran-3-carboxamide can undergo oxidation reactions, often leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The furan ring can participate in various substitution reactions, including electrophilic and nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: N,N-dimethylfuran-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: This compound has shown potential as an inhibitor of certain viral infections, including the H5N1 influenza virus . Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism by which N,N-dimethylfuran-3-carboxamide exerts its effects involves interactions with specific molecular targets. For example, as an antiviral agent, it may inhibit viral replication by binding to viral proteins or interfering with viral entry into host cells . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N,N-dimethylacetamide
  • N,N-dimethylformamide
  • Furan-3-carboxamide

Comparison: N,N-dimethylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity. Compared to N,N-dimethylacetamide and N,N-dimethylformamide, the furan ring provides additional sites for chemical modification and potential biological activity .

Properties

CAS No.

14757-80-3

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

N,N-dimethylfuran-3-carboxamide

InChI

InChI=1S/C7H9NO2/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3

InChI Key

GLKZDYDVSBCMAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=COC=C1

Origin of Product

United States

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